N-(2-oxooxolan-3-yl)tetradecanamide

Catalog No.
S1909554
CAS No.
98206-80-5
M.F
C18H33NO3
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-oxooxolan-3-yl)tetradecanamide

CAS Number

98206-80-5

Product Name

N-(2-oxooxolan-3-yl)tetradecanamide

IUPAC Name

N-(2-oxooxolan-3-yl)tetradecanamide

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)

InChI Key

ZQAYHOXXVBVXPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O

N-(2-oxooxolan-3-yl)tetradecanamide is a monocarboxylic acid amide derived from tetradecanamide . The compound features a 2-oxooxolan-3-yl group attached to the nitrogen atom of the amide, creating a unique structural configuration. Its molecular weight is 311.46 g/mol, and it belongs to the class of organic compounds known as fatty acyl amides.

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  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide: A similar compound with an additional oxo group at position 3 of the tetradecanoyl chain .
  • 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide: A related compound with a hydroxy group at position 3 of the tetradecanoyl chain .
  • The uniqueness of N-(2-oxooxolan-3-yl)tetradecanamide lies in its specific combination of the tetradecanoyl chain and the 2-oxooxolan-3-yl group. This structure may confer distinct physicochemical properties and potential biological activities compared to its analogs. For instance, the 2-oxooxolan-3-yl group could provide additional hydrogen bonding capabilities and alter the compound's polarity and solubility characteristics compared to simple fatty acyl amides.

    • Potential membrane interactions due to its amphiphilic nature.
    • Possible involvement in cell signaling pathways, as some fatty acyl amides are known to act as signaling molecules.
    • Potential modulation of enzyme activity, particularly those involved in lipid metabolism.

    Further research would be necessary to confirm these hypotheses and elucidate the specific biological activities of this compound.

    • Amide formation: Reacting tetradecanoic acid (myristic acid) with 3-amino-2-oxooxolane using standard amide coupling reagents.
    • Alternative approach: Reacting tetradecanamide with a suitably activated 2-oxooxolan-3-yl derivative.

    Detailed synthetic procedures would require further investigation and optimization.

    • Research tool: For studying fatty acyl amide metabolism and signaling pathways.
    • Pharmaceutical research: As a potential lead compound for drug development, particularly in areas related to lipid metabolism or membrane-active compounds.
    • Surfactant or emulsifier: Its amphiphilic nature might make it useful in formulations requiring such properties.

    • Membrane interactions: The long alkyl chain may allow for insertion into lipid bilayers.
    • Protein binding: The amide group and oxolane ring could participate in hydrogen bonding with proteins.
    • Enzyme interactions: It may interact with enzymes involved in fatty acid metabolism or amide hydrolysis.

    Detailed interaction studies would be necessary to confirm these hypotheses.

    Similar Compounds

    Several compounds structurally related to N-(2-oxooxolan-3-yl)tetradecanamide can be identified:

    • Tetradecanamide: The parent compound without the 2-oxooxolan-3-yl group

      XLogP3

      5.9

    Sequence

    X

    Dates

    Modify: 2023-08-16

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